Borazine

Descripción general

Descripción

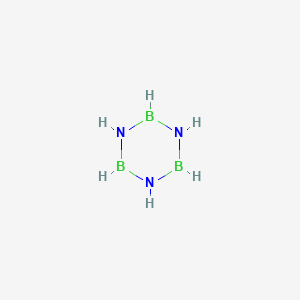

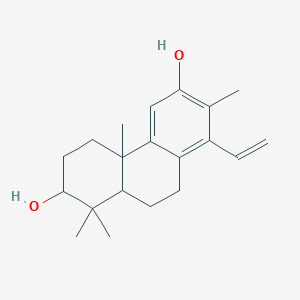

Borazine, also known as s-triazaborane, is an inorganic compound that is isoelectronic with benzene . It exhibits some aromatic character and was first described in 1926 by Alfred Stock and Erich Pohland . It is a colorless liquid that hydrolyzes with water to form boron hydrides . Borazine has a hexagonal structure with alternating boron and nitrogen atoms .

Synthesis Analysis

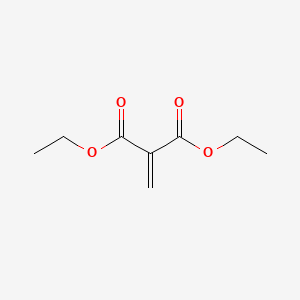

Borazine can be synthesized by treating diborane and ammonia in a 1:2 ratio at 250–300 °C with a conversion of 50% . An alternative route begins with sodium borohydride and ammonium sulfate . In a two-step process to borazine, boron trichloride is first converted to trichloroborazine . The B-Cl bonds are subsequently converted to B-H bonds .

Molecular Structure Analysis

Borazine is isoelectronic with benzene and has similar connectivity, so it is sometimes referred to as "inorganic benzene" . This comparison is not rigorously valid due to the electronegativity difference between boron and nitrogen . X-ray crystallographic structural determinations show that the bond lengths within the borazine ring are all equivalent at 1.429 Å .

Chemical Reactions Analysis

Chemically, borazine has a preference for addition reactions . The group of Fornarini reported the first example of electrophilic substitution on the borazine ring . Based on ab initio calculations, they showed that the most basic sites of borazine are the nitrogen atoms .

Physical And Chemical Properties Analysis

Borazine is a colorless liquid under standard conditions . It has a system of conjugated double and single bonds, involving resonance between two Kekule configurations similar to the Kekule structure of benzene .

Aplicaciones Científicas De Investigación

Optoelectronic Characteristics

Borazine, discovered in 1926, is known for its strong UV-emitting/absorption and electrical insulating properties due to its strong polarity. These characteristics make borazine and its derivatives valuable in tailoring the optoelectronic properties of graphitic-based carbon materials, particularly their semiconducting properties. Applications in optoelectronics, hydrogen storage, and supramolecular functional architectures are prominent areas of study (Bonifazi et al., 2015).

Organic Optoelectronic Applications

Borazine materials, as a new class of multifunctional and thermally stable materials, exhibit high electron and moderate hole mobilities. This makes them suitable for applications in electroluminescent devices (Sham et al., 2005).

Precursor for Boron Nitride

Borazine serves as a precursor for boron nitride, a compound of interest in various industries such as energy utilization and fuel cells. The synthesis of borazine, however, faces challenges due to inefficient, uneconomical synthetic routes. Recent studies have focused on developing more efficient methods for its production (Wideman & Sneddon, 1995).

Hydrogen Storage

Lithium amidoborane (LiNH2BH3), with borazine as a significant component, is noted for its excellent hydrogen storage properties. This compound is chemically stable at room temperature and can desorb a considerable amount of hydrogen below 100 °C without harmful by-products like borazine (Liu et al., 2019).

Semiconductor Fabrication

In the semiconductor industry, borazine is employed in chemical vapor deposition processes to create hybrid graphene-boron nitride nanostructures. Understanding the mechanism of borazine formation is crucial for improving these processes (Hahn et al., 2018).

Sensor for Fluoride Ions

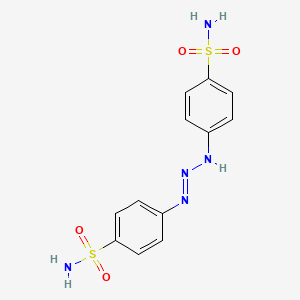

Borazine can act as a sensor for fluoride ions, a property unveiled through computational and experimental studies. This research demonstrates the molecule's potential in sensing applications, particularly in detecting fluoride ions (Kesharwani et al., 2011).

Novel Heterocyclic Aromatic Species

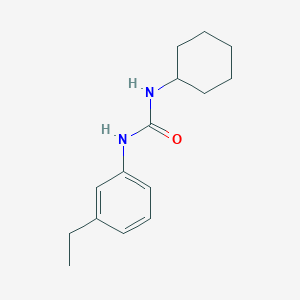

The development of "carborazine," a new heterocyclic species incorporating borazine's structure, has been proposed. This species exhibits aromatic properties and can potentially lead to a new class of heterocyclic compounds, offering various applications in materials science (Srivastava & Misra, 2015).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,3,5,2,4,6-triazatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B3H6N3/c1-4-2-6-3-5-1/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGECDVWSWDRFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1NBNBN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B3N3H6, B3H6N3 | |

| Record name | borazine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Borazine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39526-51-7 | |

| Record name | Borazine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39526-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60894104 | |

| Record name | Borazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Clear colorless liquid; Fumes in air; [Gelest MSDS] "Borazine is a colourless liquid with an aromatic smell. In water it hydrolyzes to boric acid, ammonia, and hydrogen." [Wikipedia] | |

| Record name | Borazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Borazine | |

CAS RN |

6569-51-3 | |

| Record name | Borazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6569-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006569513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5,2,4,6-Triazatriborinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-ethyl-7-methyl-3-pyrazolo[3,4-b]quinolinyl)-2-furancarboxamide](/img/structure/B1220895.png)

![2-[(2-Cyclopropyl-2-oxoethyl)thio]-4,6-dimethyl-3-pyridinecarbonitrile](/img/structure/B1220897.png)

![3-[7,12,17-Tris(2-carboxyethyl)-8,13,18-tris(carboxymethyl)-3-methyl-23,24-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B1220901.png)